molecular formula C12H12BrN3S B5713568 3-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione

3-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B5713568
M. Wt: 310.21 g/mol
InChI Key: RJTOIWUKIUGUPL-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group and a methylprop-2-enyl group attached to the triazole ring, along with a thione group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.

    Addition of the Methylprop-2-enyl Group: The methylprop-2-enyl group can be added through an alkylation reaction using an appropriate alkyl halide.

    Formation of the Thione Group: The thione group can be introduced by reacting the triazole derivative with a sulfur-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione
  • 3-(4-fluorophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione
  • 3-(4-methylphenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione

Uniqueness

The presence of the bromophenyl group in 3-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione imparts unique chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

3-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3S/c1-8(2)7-16-11(14-15-12(16)17)9-3-5-10(13)6-4-9/h3-6H,1,7H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTOIWUKIUGUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NNC1=S)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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